5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
“5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid” is a unique chemical compound with the empirical formula C11H12N2O3 . Its molecular weight is 220.22 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isOC(=O)C1CN(Cc2cccnc2)C(=O)C1
. The InChI code is 1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)
. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 220.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
A study focused on the spectroscopic properties of a structurally related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using FT-IR, NMR, UV techniques, and quantum chemical methods. This research provided insights into various properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Synthesis of Pyrrolopyridine Derivatives
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared using a three-component condensation process. This synthesis involves 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, showcasing a method for creating complex pyrrolopyridine structures (Lichitsky et al., 2010).
Potential Antibacterial Applications
Research on 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which are structurally similar, indicated potential antibacterial properties. These compounds, incorporating pyrrolidine rings and methylamino residues, were tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi et al., 2018).
Formation of Bicyclic Systems in Chemical Synthesis
A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This study highlights the versatility of these compounds in synthesizing complex molecular structures (Kharchenko et al., 2008).
Antiallergic Activity in Pharmaceutical Research
Compounds structurally related to 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, specifically 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, showed antiallergic activity in pharmaceutical research. These compounds were tested in vitro and found to have substantial activity, indicating potential for therapeutic use (Nohara et al., 1985).
Fluorescence Applications in Nanotechnology
Research on carbon dots with high fluorescence quantum yield identified organic fluorophores, including compounds structurally related to 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, as key components. This study provides insights into the potential use of such compounds in the development of advanced nanomaterials with specific fluorescence properties (Shi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGKVZNGKWZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349555 | |
Record name | 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
842958-29-6 | |
Record name | 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.